![molecular formula C13H18O B085968 4-Cyclohexyl-2-methylphenol CAS No. 10366-14-0](/img/structure/B85968.png)
4-Cyclohexyl-2-methylphenol
Overview
Description
4-Cyclohexyl-2-methylphenol is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.28 . It is also known by its Chemical Abstracts Service (CAS) number 10366-14-0 .
Synthesis Analysis
The synthesis of 4-Cyclohexyl-2-methylphenol involves a multi-step reaction . The process begins with cyclohexanol and includes two steps: the first step involves phosphoric acid at a temperature of 160 - 170 °C, and the second step involves BF3 at 150 °C .Molecular Structure Analysis
The molecular structure of 4-Cyclohexyl-2-methylphenol consists of a phenol group with a methyl group at the 2nd position and a cyclohexyl group at the 4th position .Physical And Chemical Properties Analysis
4-Cyclohexyl-2-methylphenol has a melting point of 126 °C and a boiling point of 301.5-303 °C . Its density is predicted to be 1.026±0.06 g/cm3, and it has a predicted pKa value of 10.55±0.18 .Scientific Research Applications
Alkylation of Cresols
4-Cyclohexyl-2-methylphenol can be synthesized in high yield by the alkylation of cresols with cyclohexanol in the presence of perchloric acid as a catalyst . This process has been studied extensively, and the effects of various parameters such as temperature and molar ratio have been investigated .
Production of Cyclohexylcresols
Cyclohexylcresols, which have various applications in the chemical industry, can be synthesized using 4-Cyclohexyl-2-methylphenol . The process involves the alkylation of cresols with cyclohexanol in the presence of perchloric acid .
Conversion to 2,6-dicyclohexyl-4-methylphenol
4-Cyclohexyl-2-methylphenol can be further converted to 2,6-dicyclohexyl-4-methylphenol . This compound has its own set of applications in the chemical industry .
Use in Mathematical Models
Mathematical models have been developed for the alkylation of o-cresol with cyclohexanol . These models can help predict the yield of alkylation under certain reaction conditions .
Use in Catalyst Studies
4-Cyclohexyl-2-methylphenol can be used in studies investigating the effectiveness of various catalysts . For example, it has been used in studies looking at the use of perchloric acid as a catalyst .
Use in Lignin-Based Phenolics Synthesis
4-Cyclohexyl-2-methylphenol can be used in the synthesis of lignin-based phenolics . These compounds have a wide range of applications, including in the production of fuels, chemicals, and polymers .
properties
IUPAC Name |
4-cyclohexyl-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCLFFKWGMUSPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992604 | |
Record name | 4-Cyclohexyl-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-2-methylphenol | |
CAS RN |
71902-26-6 | |
Record name | Phenol, cyclohexyl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, cyclohexyl-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Cyclohexyl-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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